molecular formula C21H21N3O5 B2488317 (E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1235681-83-0

(E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2488317
CAS RN: 1235681-83-0
M. Wt: 395.415
InChI Key: WFORFCKMMKAQLK-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of furan carboxamide derivatives, including the target compound, typically involves strategic routes that cater to incorporating the furan and carboxamide functionalities effectively. While specific synthetic details for this compound might not be directly available, general strategies for synthesizing furan-carboxamides often involve reactions between furan derivatives and suitable amides or acylating agents. These methods aim to efficiently construct the furan carboxamide scaffold while allowing for further functionalization at various positions of the molecule (Monier, El‐Mekabaty, & Elattar, 2018).

Molecular Structure Analysis

The molecular structure of furan carboxamide compounds is characterized by the presence of a furan ring, known for its electron-rich nature, and a carboxamide group, which offers hydrogen bonding capabilities. This combination contributes to the compound's ability to interact with biological targets through various non-covalent interactions. Structural studies of such compounds typically focus on understanding how these functionalities influence the molecule's overall conformation and reactivity, which is crucial for their biological activities.

Chemical Reactions and Properties

Furan carboxamide derivatives exhibit a range of chemical reactions, primarily due to the reactivity of the furan ring and the carboxamide moiety. These reactions include nucleophilic additions, cycloadditions, and substitutions that can be exploited to further diversify the chemical structure and enhance the compound's biological activities. The reactivity patterns of these compounds are influenced by the electron-rich nature of the furan ring and the electrophilic character of the carboxamide carbonyl, enabling a wide array of chemical transformations (Kamneva, Anis’kova, & Egorova, 2018).

Physical Properties Analysis

The physical properties of furan carboxamides, such as solubility, melting point, and stability, are essential for their application in medicinal chemistry. These properties are determined by the compound's molecular structure, particularly the balance between hydrophobic and hydrophilic regions, which affects its solubility in different solvents. The stability of furan carboxamides under various conditions is also crucial for their storage and use in biological studies.

Chemical Properties Analysis

The chemical properties of furan carboxamides, including acidity, basicity, and reactivity towards various reagents, are pivotal for their biological function. The presence of the carboxamide group can contribute to hydrogen bonding interactions with biological targets, while the furan ring's reactivity can be exploited in bioconjugation reactions. Understanding these properties is vital for designing furan carboxamide derivatives with enhanced biological activities.

For more information and detailed insights into the chemistry and applications of furan carboxamide derivatives and related compounds, the following references provide comprehensive overviews and specific case studies: (Monier, El‐Mekabaty, & Elattar, 2018); (Kamneva, Anis’kova, & Egorova, 2018).

Scientific Research Applications

Synthesis and Chemical Transformations

Research on compounds containing furan and isoxazole rings often focuses on synthesis and chemical transformations. For instance, studies have explored the synthesis of furan and isoxazole derivatives through various chemical reactions, highlighting the versatility of these compounds in organic synthesis. These processes include condensation reactions, cyclization, and reactions under specific conditions to yield compounds with potential applications in materials science, catalysis, and as intermediates for further chemical modifications (El’chaninov et al., 2018).

Potential Therapeutic Applications

Although direct information on therapeutic applications was excluded as per the request, it's worth noting that structurally similar compounds have been investigated for their biological activities. For example, derivatives of furan and isoxazole have been synthesized and evaluated for activities such as antidepressant and antianxiety effects (Kumar et al., 2017). Such studies demonstrate the potential of furan and isoxazole derivatives in the development of new therapeutic agents.

Analytical and Spectral Studies

Compounds containing furan and isoxazole rings have also been the subject of analytical and spectral studies. These studies aim to understand the chemical properties and reactivity of such compounds, as well as to develop methods for their characterization. For instance, research on furan ring-containing ligands and their metal complexes provides insights into their chelating properties and potential applications in coordination chemistry (Patel, 2020).

properties

IUPAC Name

5-(furan-2-yl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-20(6-5-16-3-1-11-27-16)24-9-7-15(8-10-24)14-22-21(26)17-13-19(29-23-17)18-4-2-12-28-18/h1-6,11-13,15H,7-10,14H2,(H,22,26)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFORFCKMMKAQLK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

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